molecular formula C15H6Cl12 B028952 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene CAS No. 13560-91-3

1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene

Cat. No. B028952
CAS RN: 13560-91-3
M. Wt: 611.6 g/mol
InChI Key: FUVVGRBPINDFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene, also known as 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene, is a useful research compound. Its molecular formula is C15H6Cl12 and its molecular weight is 611.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used for studying the structure and chemistry of various organic compounds (Kollegger et al., 1997).
  • Research shows that chlorinated octahydro-1,4-endo, endo-5,8-dimethanonaphthaline reacts intramolecularly and via triplet state to form photoisomers, depending on oxygen and sensitizers (Parlar & Korte, 1980).
  • The compound forms highly robust cation-radical salts with applications in scientific research and waste disposal (Rathore, Burns, & Deselnicu, 2005).
  • It aids in studying the location of the deuterium atom in benzonorbornadiene (Mcculloch, Rye, & Wege, 1974).
  • The compound exhibits thermotropic liquid crystalline properties and forms cyclic dimers in chloroform, with helical architecture in dodecane solution (Hirschberg et al., 2003).
  • It is used in the synthesis of polyurethanes and polyurethane-ureas with potential applications in flame-retardant coatings and coatings for electronic devices (Prasath, Vijayanand, & Nanjundan, 2000).
  • The 2-Ureido-4[1H]-pyrimidinone dimers formed from this compound have a strong quadruple hydrogen bond array and are used in chemical reactions (Söntjens et al., 2000).
  • The compound is involved in an unexpected intramolecular photoreaction in acetone with wavelengths above 290 nm (Parlar & Inanici, 1981).

properties

IUPAC Name

1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl12/c16-6-8(18)12(22)4-2(10(6,20)14(12,24)25)1-3-5(4)13(23)9(19)7(17)11(3,21)15(13,26)27/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVVGRBPINDFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929084
Record name 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene

CAS RN

13560-91-3
Record name NSC91800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene
Reactant of Route 4
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene
Reactant of Route 5
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene
Reactant of Route 6
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene

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